n-(2-Phenylcyclohexyl)benzamide
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Overview
Description
N-(2-Phenylcyclohexyl)benzamide is an organic compound with the molecular formula C19H21NO It is a benzamide derivative, characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylcyclohexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylcyclohexyl)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often converting carbonyl groups to alcohols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in various substituted benzamide derivatives.
Scientific Research Applications
N-(2-Phenylcyclohexyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Benzamide derivatives are often explored for their therapeutic potential, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(2-Phenylcyclohexyl)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, benzamide derivatives generally exert their effects by interacting with enzymes or receptors, modulating their activity. For example, some benzamides inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Phenylcyclohexyl)benzamide include:
Benzamide: The simplest amide derivative of benzoic acid, used in various pharmaceutical applications.
N-(1-Phenylcyclohexyl)formamide: Another benzamide derivative with a different substitution pattern.
2-(1-Phenylcyclohexyl)piperidine hydrochloride: A compound with a piperidine ring instead of a benzamide moiety.
Uniqueness
This compound is unique due to its specific structural arrangement, which may confer distinct chemical and biological properties compared to other benzamide derivatives
Properties
CAS No. |
39546-09-3 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-(2-phenylcyclohexyl)benzamide |
InChI |
InChI=1S/C19H21NO/c21-19(16-11-5-2-6-12-16)20-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21) |
InChI Key |
RRLYSONJYHRCJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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